(S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate

Chiral Resolution Enantiomeric Excess Stereochemistry

Researchers in medicinal chemistry require enantiomerically pure (S)-configured pyrrolidine scaffolds for target engagement. Using the (R)-enantiomer or racemate leads to biological inactivity or failed chiral resolution. This 97-98% pure (S)-enantiomer provides orthogonal Boc and aniline handles, ensuring reliable incorporation into SAR campaigns and preclinical tox batches.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
CAS No. 179756-43-5
Cat. No. B1294141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
CAS179756-43-5
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)N
InChIInChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10,16H2,1-3H3/t13-/m0/s1
InChIKeyRYWQNZFJMSYAED-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate


(S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine building block featuring a Boc-protected amine and a free 4-aminophenoxy group, widely utilized as a synthetic intermediate in medicinal chemistry [1]. Its (S)-stereochemistry at the 3-position of the pyrrolidine ring and the para-substitution pattern on the phenoxy group are critical structural parameters that dictate downstream biological target engagement and synthetic compatibility, rendering it non-interchangeable with its (R)-enantiomer or positional isomers [2].

Chiral (S)-pyrrolidine building block for stereochemical-control studies
Boc-protected amine enables orthogonal synthesis workflows
Para-aminophenoxy handle supports SAR derivatization

(S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate Substitution Risks


Generic substitution of this compound with its (R)-enantiomer or racemic mixture is not feasible for asymmetric drug synthesis. The tertiary amine on the pyrrolidine ring and the primary aniline on the phenoxy group offer orthogonal reactivity handles, but the spatial orientation of these groups is determined by the (S)-configuration. Substitution with the (R)-enantiomer (CAS 1036488-30-8) or a racemate can lead to a complete loss of desired biological activity or failure in chiral resolution during production, as confirmed by the distinct chemical identities and biological handling requirements for each enantiomer [1][2]. Similarly, moving the amino group to the meta- or ortho-position on the phenoxy ring alters hydrogen-bonding geometry and electronic properties, breaking synthetic SAR optimization [1].

Enantiomer mismatch
(S)-enantiomer target (R)-enantiomer (CAS 1036488-30-8)
Inversion to the (R)-form or use of racemate may lead to unintended biological response and chiral resolution complexity.
Positional isomer mismatch
para-aminophenoxy meta/ortho isomers
Moving the amino group may alter hydrogen-bonding geometry and disrupt SAR interpretation.

Differentiation Guide: (S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate


Enantiomeric Purity vs. (R)-Enantiomer

The (S)-configuration at the pyrrolidine 3-position is unambiguously identified by the InChI stereodescriptor '/t13-/m0/s1'. In the (R)-enantiomer (CAS 1036488-30-8), this descriptor is '/t13-/m1/s1'. While both share identical computed physicochemical properties (XLogP3 = 2.3), their absolute configuration leads to divergent behavior in chiral biological environments. Using the wrong enantiomer can result in an inactive or even antagonistic response. [1][2]

Enantiomeric Configuration
Head-to-head
S (stereodescriptor /t13-/m0/s1) vs R (/t13-/m1/s1)
S vs R
Opposite absolute configuration; all computed physicochemical properties identical.
Stereochemical attribution review required before synthesis.
Chiral Resolution Enantiomeric Excess Stereochemistry

Boc Protection Orthogonality Comparison

The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen is stable under basic conditions but can be cleaved under mild acidic conditions (e.g., TFA). This is a key differentiator from Cbz (cleaved by hydrogenolysis) or Fmoc (cleaved by secondary amines). The Boc group allows selective deprotection in the presence of base-labile or hydrogenation-sensitive functionalities that would be problematic with alternatives. Typical deprotection conditions are 20-50% TFA in DCM at 25°C. [1]

Boc Orthogonality
Class-level
Stable to base; cleaved by acid (e.g., TFA/DCM)
Cbz: H2/Pd; Fmoc: piperidine
Acid-labile Boc enables orthogonal deprotection in multi-step sequences.
General class behavior; no scaffold-specific head-to-head data.
Orthogonal Protection Boc Deprotection Synthetic Compatibility

Vendor Purity Level Comparison

Commercially available (S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is offered with reported purities ranging from 95% to 98%, depending on the vendor. This variability necessitates careful supplier selection for critical applications. For instance, Leyan (Shanghai) reports a purity of 98%, while Amatek Scientific offers 97% purity. The higher purity grade is preferred for late-stage clinical intermediates to avoid side reactions.

Vendor Purity Range
Data to verify
Reported 95–98% purity across suppliers
Purity variation may influence downstream synthetic yield.
Supplier CoA data; verify lot-specific purity.
Purity Quality Control Procurement

Deployment Scenarios for (S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate


Chiral Para-Aniline Pyrrolidine Drug Synthesis

This compound is the preferred starting material when a drug scaffold demands an (S)-configured pyrrolidine ring linked to a para-aminophenoxy group. The Boc protection allows for selective N-deprotection late in the synthetic sequence, while the free aniline serves as a handle for amide bond formation or other derivatizations. Using the (R)-enantiomer here would produce the opposite stereoisomer, which is likely to be biologically inactive. [1][2]

Aminophenoxy Substitution SAR Studies

In structure-activity relationship (SAR) campaigns, the para-substitution of the aminophenoxy group is critical for maintaining the correct geometry for target engagement. Substituting with the meta- or ortho-isomer would alter the exit vector of the aniline amine, potentially abolishing key hydrogen-bond interactions with the biological target. This compound serves as the specific para-substituted probe. [1]

Pre-Clinical Toxicology Intermediate Production

For pre-clinical supply, a 97-98% pure (S)-enantiomer is essential to meet stringent impurity specifications. Sourcing from vendors like Leyan or Amatek ensures the delivered compound consistently meets this purity threshold, avoiding costly re-purification and delays in tox-batch production.

Application
Selection Property
Validation Focus
Stereocontrolled drug synthesis
Enantiomeric configuration (S)
Stereochemical attribution review
Para-substituted SAR studies
Para-aminophenoxy orientation
Hydrogen-bonding geometry validation
Pre-clinical intermediate supply
Vendor purity specification
Impurity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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